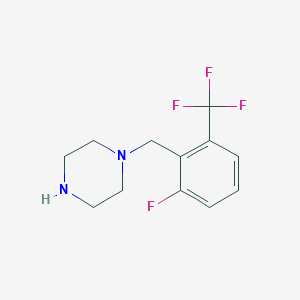

1-(2-Fluoro-6-(trifluoromethyl)benzyl)piperazine

CAS No.:

Cat. No.: VC18582971

Molecular Formula: C12H14F4N2

Molecular Weight: 262.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14F4N2 |

|---|---|

| Molecular Weight | 262.25 g/mol |

| IUPAC Name | 1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]piperazine |

| Standard InChI | InChI=1S/C12H14F4N2/c13-11-3-1-2-10(12(14,15)16)9(11)8-18-6-4-17-5-7-18/h1-3,17H,4-8H2 |

| Standard InChI Key | BRBBZTVFKGLHKL-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCN1)CC2=C(C=CC=C2F)C(F)(F)F |

Introduction

Structural and Molecular Characteristics

Molecular Formula and Weight

The molecular formula of 1-(2-Fluoro-6-(trifluoromethyl)benzyl)piperazine is C₁₂H₁₄F₄N₂, with a molecular weight of 262.25 g/mol. The IUPAC name is 1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]piperazine, reflecting its substitution pattern on the benzyl and piperazine moieties.

Structural Features

-

Piperazine Ring: A six-membered ring containing two nitrogen atoms at opposite positions, enabling hydrogen bonding and coordination chemistry .

-

Benzyl Group: Substituted at the 2-position with fluorine and the 6-position with a trifluoromethyl (–CF₃) group. The –CF₃ group is strongly electron-withdrawing, while fluorine introduces steric hindrance and modulates electronic effects .

Key Structural Comparisons

| Compound | Substitution Pattern | Key Differences |

|---|---|---|

| TFMPP | 3-Trifluoromethylphenyl | Lacks fluorine substitution |

| 1-(2-Fluorophenyl)piperazine | Fluorine at 2-position | Lacks –CF₃ group |

| 1-(4-Tolyl)piperazine | Methyl group at 4-position | Simpler electronic profile |

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis typically involves multi-step protocols:

-

Reduction of 2-Fluoro-6-(trifluorophenyl)benzonitrile:

-

Carbamate Formation:

-

Piperazine Coupling:

Key Reactions

-

Alkylation/Acylation: The piperazine nitrogen atoms undergo alkylation with electrophiles (e.g., alkyl halides) .

-

Nucleophilic Substitution: The –CF₃ group stabilizes adjacent electrophilic centers, facilitating substitution reactions .

-

Coordination Chemistry: The piperazine ring acts as a bidentate ligand for transition metals .

Chemical and Physical Properties

Reactivity Profile

-

Electronic Effects: The –CF₃ group withdraws electron density, polarizing the benzyl ring and enhancing electrophilicity.

-

Solubility: Limited solubility in water; soluble in polar aprotic solvents (e.g., DMSO, DMF) .

-

Stability: Stable under inert atmospheres but sensitive to strong acids/bases due to the piperazine ring .

Spectroscopic Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume